Bienvenue dans la boutique en ligne BenchChem!

DL-Sulforaphane glutathione

Detoxification Chemoprevention Gene Expression

DL-Sulforaphane glutathione (DL-SFN-GSH) is the primary glutathione conjugate metabolite of sulforaphane, critically distinct from parent and downstream metabolites. Water-soluble, simplifying LC-MS/MS calibration standards (3.9–1000 nM). Unlike sulforaphane nitrile, SFN-GSH reliably induces UGT1A1 and GSTA1 (2-8 fold glucuronidation increase), making it the correct standard for Nrf2/ARE pathway studies. Serves as weak/negative control in anti-angiogenesis assays and MRP1/2 efflux transporter probe. ≥98% purity. Bulk quantities available.

Molecular Formula C16H28N4O7S3
Molecular Weight 484.6 g/mol
CAS No. 289711-21-3
Cat. No. B562836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Sulforaphane glutathione
CAS289711-21-3
SynonymsL-γ-Glutamyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteinylglycine; _x000B_SFN-GSH; 
Molecular FormulaC16H28N4O7S3
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t10-,11-,30?/m0/s1
InChIKeyROARKYNVUQLTDP-QGQIPBJJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Sulforaphane Glutathione (CAS 289711-21-3): A Quantitatively Distinct, Water-Soluble Sulforaphane Metabolite for Research Procurement


DL-Sulforaphane glutathione (DL-SFN-GSH, CAS 289711-21-3) is the primary glutathione conjugate metabolite of the dietary isothiocyanate sulforaphane (SFN), formed endogenously via the mercapturic acid pathway [1]. Unlike the parent molecule, DL-SFN-GSH is a water-soluble oligopeptide conjugate (C₁₆H₂₈N₄O₇S₃, MW: 484.6 g/mol) that serves as a critical intermediate for downstream metabolites such as sulforaphane-cysteine (SFN-Cys) and sulforaphane-N-acetylcysteine (SFN-NAC) . This compound is widely utilized as a reference standard in LC-MS/MS analytical methods, as a tool compound to study phase II detoxification enzyme induction, and in investigations of Nrf2-mediated cytoprotection and CYP-mediated drug interaction potential [2][3].

Why DL-Sulforaphane Glutathione Cannot Be Replaced by Sulforaphane or Downstream Metabolites in Rigorous Experimental Models


DL-Sulforaphane glutathione is not merely a structural variant of sulforaphane (SFN) or its other metabolites; it occupies a unique biochemical niche with quantifiable differences in physiochemical properties and biological activity. Generic substitution of SFN-GSH with SFN or its cysteine/N-acetylcysteine conjugates fails in specific experimental contexts due to key documented differences: (i) DL-SFN-GSH exhibits distinct aqueous solubility and cellular transport properties compared to the hydrophobic parent SFN , (ii) its profile of cytochrome P450 (CYP) enzyme inhibition is quantitatively and qualitatively different from SFN, showing minimal interaction with major drug-metabolizing CYPs [1], and (iii) its potency as an anti-angiogenic agent is significantly weaker than both SFN and its downstream metabolites SFN-Cys and SFN-NAC, making it a critical baseline control in migration and tube-formation assays [2]. Furthermore, while all metabolites can induce Phase II enzymes, SFN-GSH is a direct and early precursor in the mercapturic acid pathway, making it the correct standard for studies focused on the initial conjugation event [3].

Quantitative Comparative Evidence: DL-Sulforaphane Glutathione vs. Sulforaphane and Its Metabolites


Phase II Enzyme Induction: DL-SFN-GSH vs. Sulforaphane Nitrile in HepG2 Cells

DL-Sulforaphane glutathione (SFN-GSH) demonstrates a clear, functional induction of Phase II detoxification enzymes, a property not shared by all dietary derivatives of glucoraphanin. Specifically, both SFN and its glutathione conjugate significantly increase UGT1A1 and GSTA1 mRNA levels, whereas the alternative breakdown product, sulforaphane nitrile, does not. This differential activity is critical for researchers selecting the appropriate compound for studying chemopreventive mechanisms [1].

Detoxification Chemoprevention Gene Expression

Cytochrome P450 Inhibition Profile: DL-SFN-GSH vs. Sulforaphane

A key differentiator for researchers in drug metabolism and toxicology is the distinct cytochrome P450 (CYP) inhibition profile of DL-sulforaphane glutathione compared to its parent compound, sulforaphane (SFN). While SFN is known to inhibit multiple CYP isoforms including CYP2A6, CYP2D6, and CYP3A4 at micromolar concentrations, its glutathione metabolite demonstrates a much narrower spectrum of interaction. In pooled human liver microsomes, a mixture of SFN metabolites did not considerably affect CYP3A4, CYP1A2, or CYP2B6 activity [1]. The only notable interaction was with CYP2D6, where residual activity was measured between 73–78% of control levels [1]. This is in stark contrast to SFN, which has reported IC50 values of 12 µM (CYP2A6), 39 µM (CYP2D6), and 52 µM (CYP3A4) in hepatocytes [2].

Drug-Drug Interactions Metabolism Hepatotoxicity

Anti-Angiogenic Activity: SFN-GSH Exhibits Weaker Potency Than Other Metabolites

In functional assays for angiogenesis, DL-sulforaphane glutathione (SFN-GSH) is quantifiably less potent than its downstream metabolites. In a 3D co-culture model of human umbilical vein endothelial cells (HUVECs) and pericytes, SFN-GSH was a significantly weaker inhibitor of tube formation. At a concentration of 20 µM, the total tube length for SFN-GSH-treated cells was 1.46 mm/mm², whereas treatment with sulforaphane-cysteine (SFN-Cys) or sulforaphane-N-acetylcysteine (SFN-NAC) resulted in a stronger inhibitory effect (p < 0.01). SFN itself was the strongest inhibitor of cell viability, migration, and tube formation [1]. This data establishes SFN-GSH as a distinct entity with attenuated anti-angiogenic properties, a crucial consideration for experimental design.

Angiogenesis Tumor Biology Metabolite Comparison

Solubility Profile: Enhanced Aqueous Solubility of DL-SFN-GSH

A fundamental physical property differentiating DL-sulforaphane glutathione from its parent compound, sulforaphane (SFN), is its markedly improved aqueous solubility. While SFN is an oil with poor aqueous and thermal stability [1], the glutathione conjugate is readily soluble in water . This difference is driven by the addition of the highly polar glutathione tripeptide, which shifts the predicted LogP from approximately +0.2 for SFN to -0.93 for SFN-GSH [2]. For researchers developing cell culture assays or in vivo formulations, this property is critical; it dictates the choice of vehicle and eliminates the need for organic co-solvents like DMSO, which can confound biological results.

Formulation Drug Delivery Biophysics

Cellular Uptake and Transporter Interaction: SFN-GSH as a Transport Form

DL-Sulforaphane glutathione (SFN-GSH) is not merely a terminal metabolite; it acts as an intermediate 'transport form' of sulforaphane (SFN) in vivo. While SFN is the pharmacologically active parent, its hydrophobic nature limits its extracellular mobility. The conjugation with glutathione by glutathione S-transferases (GSTs) yields a more hydrophilic species (SFN-GSH) that can be actively effluxed from cells by ATP-binding cassette (ABC) transporters like MRP1 and MRP2. This is a critical step in the mercapturic acid pathway, allowing for systemic distribution of the SFN moiety before it undergoes further enzymatic cleavage to the cysteine and N-acetylcysteine conjugates [1]. In a mouse feeding model, SFN-GSH concentrations in the small intestine (14–32 nmol/g tissue) were found to be higher than those of SFN (3–13 nmol/g tissue), underscoring its quantitative importance in intestinal absorption and distribution [2].

Membrane Transport Pharmacokinetics Metabolomics

High-Impact Application Scenarios for DL-Sulforaphane Glutathione in Drug Discovery and Development


Analytical Reference Standard for LC-MS/MS Quantification of Sulforaphane Metabolites

Due to its stable and well-characterized nature, DL-sulforaphane glutathione is an essential analytical reference standard for developing and validating high-throughput LC-MS/MS methods to quantify sulforaphane and its metabolites in human plasma. As demonstrated in recent method development, SFN-GSH can be accurately quantified at low nanomolar concentrations (3.9–1000 nM) with excellent accuracy and reproducibility, making it a cornerstone for clinical trials and pharmacokinetic studies investigating the bioavailability and metabolism of dietary sulforaphane [1]. Its water solubility also simplifies the preparation of calibration standards and quality control samples.

Investigating Phase II Detoxification Enzyme Induction Without Nitrile Confounders

For researchers focused on the chemopreventive mechanisms of cruciferous vegetable-derived compounds, DL-sulforaphane glutathione serves as a specific tool to activate UGT1A1 and GSTA1 gene expression. The evidence clearly shows that unlike its structural analog sulforaphane nitrile, SFN-GSH reliably induces these key phase II enzymes, leading to a quantifiable 2-8 fold increase in glucuronidation activity [2]. This makes it the compound of choice for cell-based assays designed to dissect the Nrf2/ARE signaling pathway without the confounding variable of an inactive dietary breakdown product.

Studying Drug Transporter-Mediated Efflux and Disposition

The unique biophysical properties of SFN-GSH as a water-soluble glutathione conjugate make it an ideal probe substrate for studying the activity of ATP-binding cassette (ABC) efflux transporters, particularly MRP1 and MRP2. In vitro, its cellular uptake and efflux can be monitored to understand the role of these transporters in the systemic disposition and enterohepatic circulation of dietary isothiocyanates. The fact that it is a true endogenous metabolite further supports its physiological relevance for these transport studies [3].

A Negative Control for Anti-Angiogenesis and Cytotoxicity Assays

In oncology research focused on the anti-angiogenic properties of sulforaphane metabolites, DL-sulforaphane glutathione provides a valuable, data-backed negative or weak control. Its quantitatively weaker inhibition of endothelial cell tube formation (1.46 mm/mm² total tube length) compared to SFN, SFN-Cys, and SFN-NAC allows researchers to confidently attribute observed effects to the specific metabolite under investigation [4]. This reduces the likelihood of false-positive results when screening for novel anti-vascular agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Sulforaphane glutathione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.